3-(2-Aminoethoxy)aniline
Description
3-(2-Aminoethoxy)aniline is an aromatic amine featuring an aniline core substituted with a 2-aminoethoxy group at the meta position. This structural motif imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science. The aminoethoxy group enhances solubility in polar solvents and enables participation in hydrogen bonding, which influences reactivity in electrophilic aromatic substitution and coordination chemistry .
Properties
CAS No. |
62877-07-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(2-aminoethoxy)aniline |
InChI |
InChI=1S/C8H12N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,9-10H2 |
InChI Key |
YPGQXEIGCHGJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-(2-Aminoethoxy)aniline, differing primarily in substituent groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogues
Substituent Effects on Reactivity and Solubility
- Aminoethoxy vs. Methoxyethoxy ( vs. 11): Replacing the terminal amine (-NH₂) in this compound with a methoxy group (-OCH₃) reduces basicity and hydrogen-bonding capacity. This modification decreases water solubility but improves compatibility with non-polar solvents, as seen in 3-(2-Methoxyethoxy)aniline .
- Electron-Withdrawing Groups (): 2-(2,2,2-Trifluoroethoxy)aniline features a trifluoroethoxy group, which exerts a strong electron-withdrawing effect via the -CF₃ moiety. This stabilizes the aromatic ring against electrophilic attack but lowers nucleophilicity compared to the aminoethoxy analogue .
Structural and Computational Insights
- DFT Studies on 4-[4-(2-Aminoethoxy)benzyl]aniline (): Computational modeling at the B3LYP/6-31G(d,p) level accurately predicted NMR chemical shifts (¹H and ¹³C) for this benzyl-substituted derivative. Such studies highlight the utility of DFT in designing analogues with tailored electronic properties .
- Crystal Packing in Naphthalene Derivatives (): A related compound, N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline, exhibits extended conjugation and hydrogen-bonded dimerization via N-H⋯(Br,O) interactions. Similar motifs may influence the solid-state behavior of this compound derivatives .
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